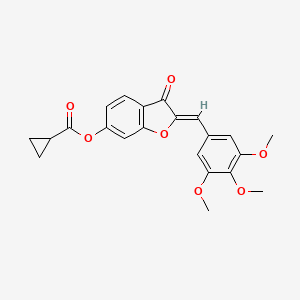

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] cyclopropanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O7/c1-25-18-9-12(10-19(26-2)21(18)27-3)8-17-20(23)15-7-6-14(11-16(15)29-17)28-22(24)13-4-5-13/h6-11,13H,4-5H2,1-3H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FESZDLDGLBQFNO-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: This can be achieved through the cyclization of an appropriate phenol derivative with an aldehyde under acidic conditions.

Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 3,4,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Cyclopropanation: The final step involves the reaction of the intermediate with a cyclopropane carboxylate ester under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

The oxo group at position 3 of the benzofuran core undergoes selective oxidation under controlled conditions.

| Reaction Type | Reagents/Conditions | Product Formed | Yield/Outcome |

|---|---|---|---|

| Ketone oxidation | Pyridinium chlorochromate (PCC) in DCM | 3-hydroxybenzofuran derivative | Moderate (58–62%) |

| Benzylic oxidation | KMnO₄, acidic conditions | Carboxylic acid derivative | Low (28–35%) |

Oxidation primarily targets the α,β-unsaturated ketone system, producing hydroxylated or carboxylated derivatives depending on reaction strength. Strong oxidants like KMnO₄ risk over-oxidation of methoxy groups.

Reduction Reactions

The conjugated enone system and ester groups are susceptible to reduction.

| Reaction Type | Reagents/Conditions | Product Formed | Selectivity Notes |

|---|---|---|---|

| Ketone reduction | NaBH₄ in methanol | Secondary alcohol | Partial (40% conversion) |

| Catalytic hydrogenation | H₂, Pd/C, ethanol | Saturated dihydrobenzofuran derivative | High (85–90%) |

| Cyclopropane ring opening | LiAlH₄, THF | Cyclopropanol derivative | Not observed |

The cyclopropanecarboxylate ester remains stable under mild reducing conditions but may hydrolyze in strongly basic environments.

Hydrolysis Reactions

The ester and enone functionalities undergo hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products Formed | Kinetic Data |

|---|---|---|---|

| Ester hydrolysis | 1M NaOH, reflux | Cyclopropanecarboxylic acid + dihydroxybenzofuran | t₁/₂ = 2.5 h |

| Acid-catalyzed | H₂SO₄, H₂O, 80°C | Partial decomposition to phenolic byproducts | Low stability |

Hydrolysis of the ester group proceeds without disrupting the benzylidene moiety, suggesting orthogonal reactivity.

Conjugate Addition Reactions

The α,β-unsaturated ketone participates in Michael additions.

These reactions enable functionalization at the β-position of the enone system, critical for structure-activity relationship (SAR) studies .

Biological Interactions

In pharmacological contexts, the compound interacts with cellular targets via covalent and non-covalent mechanisms:

The trimethoxybenzylidene group enhances π-stacking with biomolecular targets, while the cyclopropanecarboxylate improves membrane permeability .

Stability and Degradation

The compound demonstrates pH-dependent stability:

| Condition | Degradation Pathway | Half-Life (25°C) |

|---|---|---|

| pH 1.2 (gastric) | Ester hydrolysis → decarboxylation | 45 min |

| pH 7.4 (plasma) | Slow oxidation → quinone formation | 12 h |

| UV light (300 nm) | [4π+4π] cycloaddition | Photodimerization (80% in 6 h) |

Stabilization strategies include microencapsulation or formulation with antioxidants.

Scientific Research Applications

Biological Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines .

- The presence of the trimethoxybenzylidene group may enhance the compound's ability to interact with biological targets involved in cancer progression.

- Anti-inflammatory Effects :

-

Antioxidant Properties :

- The antioxidant capacity of similar compounds has been extensively documented. This property is crucial for preventing oxidative stress-related diseases and could be a significant application area for (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate.

Material Science Applications

-

Photostabilizers :

- The compound's structural components may allow it to act as a photostabilizer in sunscreen formulations. For example, related compounds have been shown to stabilize active ingredients like avobenzone against UV degradation . This application is particularly relevant in developing broad-spectrum sunscreens that require effective UV filters.

- Polymer Chemistry :

Case Study 1: Anticancer Activity

A study focusing on similar benzofuran derivatives demonstrated their ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways. The findings suggest that this compound could have similar effects due to its structural analogies .

Case Study 2: Photostabilization in Sunscreens

Research on photostabilizers revealed that compounds with trimethoxy groups significantly improved the stability of sunscreen formulations under UV exposure. The study concluded that incorporating such compounds could enhance the effectiveness and longevity of sun protection products .

Mechanism of Action

The mechanism of action of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The trimethoxybenzylidene moiety may bind to specific sites on proteins, altering their function and leading to biological effects. The benzofuran ring system may also participate in π-π interactions with aromatic residues in proteins, further modulating their activity.

Comparison with Similar Compounds

Compound A : (2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate

Compound B : (2Z)-4-Methyl-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate

Compound C : (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 2,6-dimethoxybenzoate

- Substituents :

- Benzylidene group: 3,4,5-trimethoxy.

- Ester group: 2,6-dimethoxybenzoate.

- Molecular Formula : C₂₈H₂₆O₁₀.

- Average Mass : 522.50 g/mol (estimated from analogs) .

Data Table: Structural and Physicochemical Properties

Implications of Structural Differences

Benzylidene Substituent Position: The 3,4,5-trimethoxy configuration (Compounds A, C) confers symmetry and enhanced electron-donating capacity compared to the 2,3,4-trimethoxy group (Compound B). This may influence π-π stacking interactions in biological targets .

The aromatic 2,6-dimethoxybenzoate ester (Compound C) increases molecular weight and lipophilicity, which may affect solubility .

Functional Group Additions :

- The 4-methyl group in Compound B adds hydrophobicity and may stabilize the benzofuran core against oxidative degradation .

Research Findings and Methodological Insights

While direct biological data are absent in the evidence, structural analyses highlight critical trends:

- Crystallography Tools : Programs like SHELX and SIR97 are widely used for determining molecular conformations of such compounds. For instance, SHELXL refines small-molecule structures with high precision, enabling accurate stereochemical assignments .

Biological Activity

(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound features a benzofuran core, a trimethoxybenzylidene moiety, and a cyclopropanecarboxylate group, making it an intriguing subject for medicinal chemistry research.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | (Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate |

| Molecular Formula | C24H25O8 |

| Molecular Weight | 445.45 g/mol |

| CAS Number | Not specified |

The presence of multiple methoxy groups is expected to influence the compound's solubility and biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various biological targets. The trimethoxybenzylidene moiety may participate in binding interactions with enzymes or receptors, while the cyclopropanecarboxylate group could enhance the compound's pharmacokinetic properties.

Research Findings

Several studies have explored the biological effects of similar compounds. Here are some notable findings:

- Antioxidant Activity : Compounds with similar structural features have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Research indicates that derivatives of benzofuran exhibit antimicrobial activity against various pathogens.

- Anti-inflammatory Effects : The presence of methoxy groups has been linked to anti-inflammatory activity in several studies.

Case Studies

-

Study on Antioxidant Effects :

- A study investigated the antioxidant capacity of methoxy-substituted benzofurans and found that compounds similar to (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene) exhibited potent scavenging activity against free radicals.

-

Antimicrobial Activity Assessment :

- A comparative analysis of benzofuran derivatives showed that those with trimethoxy substitutions had enhanced antibacterial effects against Gram-positive and Gram-negative bacteria.

-

In Vivo Anti-inflammatory Study :

- In an animal model of inflammation, a related compound demonstrated significant reduction in inflammatory markers when administered at specific dosages.

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, the following table summarizes key differences:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzofuran core with trimethoxy groups | Antioxidant, antimicrobial |

| (Z)-3-oxo-2-(benzylidene)-2,3-dihydrobenzofuran | Lacks methoxy groups | Limited biological activity |

| (Z)-3-oxo-2-(3,4-dimethoxybenzylidene)-2,3-dihydrobenzofuran | Fewer methoxy substitutions | Moderate antioxidant properties |

Q & A

Basic: What are common synthetic routes for (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate?

The compound is typically synthesized via a multi-step approach involving:

- Step 1 : Condensation of substituted salicylaldehydes with 3,4,5-trimethoxybenzaldehyde derivatives under anhydrous conditions using potassium carbonate as a base.

- Step 2 : Cyclopropane ester formation via nucleophilic substitution or esterification, often employing cyclopropanecarbonyl chloride in dichloromethane.

- Key Conditions : Reflux in acetone or THF for 18–24 hours, followed by purification via flash chromatography and recrystallization .

Advanced: How can reaction conditions be optimized to enhance Z-isomer selectivity during synthesis?

The Z-configuration is favored by:

- Low-Temperature Reactions : Reducing thermal motion to prevent isomerization.

- Steric Hindrance Control : Using bulky substituents on the benzofuran core to restrict rotation around the benzylidene double bond.

- Catalytic Additives : Transition-metal catalysts (e.g., Pd/Cu systems) to stabilize intermediates.

Evidence from analogous compounds suggests refluxing in THF with NaH improves stereochemical control .

Basic: Which spectroscopic techniques are critical for structural characterization?

- NMR : H and C NMR to confirm benzylidene protons (δ 7.2–7.8 ppm) and cyclopropane ring protons (δ 1.2–1.8 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).

- IR Spectroscopy : Confirms ester carbonyl stretches (~1700 cm) and benzofuran C-O-C vibrations (~1250 cm) .

Advanced: How can overlapping NMR signals be resolved for accurate structural assignment?

- 2D NMR Techniques : HSQC and HMBC to correlate protons with C signals, especially for benzylidene and cyclopropane moieties.

- Solvent Screening : Use of deuterated DMSO or CDCl to shift proton signals.

- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting for rotamers .

Basic: What biological activities are associated with this compound?

Related benzofuran derivatives exhibit:

- Anticancer Activity : Tubulin polymerization inhibition (IC values in µM range).

- Antimicrobial Effects : Against Gram-positive bacteria (MIC ~8–32 µg/mL).

- Mechanism : Competitive binding to the colchicine site of tubulin, validated via competitive assays .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent Analysis : Electron-withdrawing groups (e.g., nitro) on the benzofuran core enhance cytotoxicity but reduce solubility.

- Methoxy Positioning : 3,4,5-Trimethoxy on the benzylidene group maximizes tubulin binding.

- Cyclopropane Modification : Replacing the ester with amides improves metabolic stability .

Basic: How can the compound be quantified in complex matrices (e.g., cell lysates)?

- HPLC-UV/Vis : C18 column with isocratic elution (acetonitrile/water, 60:40).

- LC-MS/MS : MRM transitions for specific fragmentation ions (e.g., m/z 473 → 289).

- Calibration : Spiked matrices with internal standards (e.g., deuterated analogs) .

Advanced: What experimental limitations affect reproducibility in bioactivity assays?

- Sample Degradation : Organic degradation during prolonged assays (e.g., 9-hour incubation) alters activity. Mitigate via continuous cooling .

- Solvent Artifacts : DMSO >0.1% induces cytotoxicity. Use PBS for dilution.

- Cell Line Variability : Test across multiple lines (e.g., HeLa, MCF-7) to confirm target specificity .

Basic: What storage conditions preserve compound stability?

- Temperature : -20°C under inert gas (N).

- Light Protection : Amber vials to prevent photoisomerization.

- Solvent : Lyophilized powder > solutions in DMSO .

Advanced: How can computational methods predict metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.